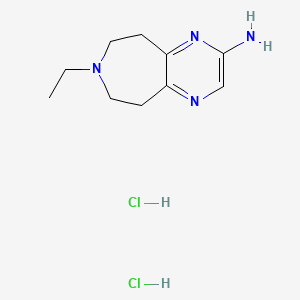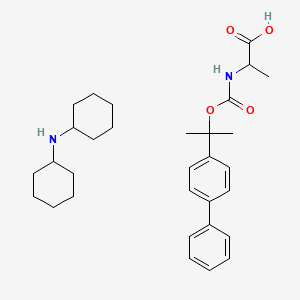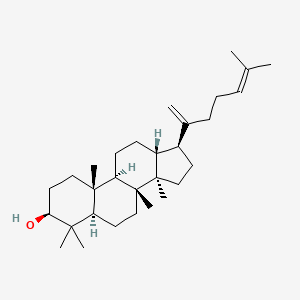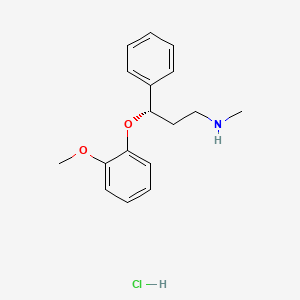
Nisoxetine hydrochloride, (-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nisoxetine hydrochloride, (-)-, also known as LY-94939, is a potent and selective inhibitor of the norepinephrine transporter. It was originally synthesized in the early 1970s by researchers at Eli Lilly and Company. Although it was initially investigated as a potential antidepressant, it has no current clinical applications in humans. Instead, it is widely used in scientific research as a standard selective norepinephrine reuptake inhibitor .
準備方法
Synthetic Routes and Reaction Conditions
Nisoxetine hydrochloride is synthesized through a series of chemical reactions. The synthesis typically involves the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol. This intermediate is then reacted with N-methylbenzylamine to produce the final product, nisoxetine .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
化学反応の分析
Types of Reactions
Nisoxetine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Nisoxetine can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert nisoxetine into different reduced forms.
Substitution: Nisoxetine can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nisoxetine can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound .
科学的研究の応用
Nisoxetine hydrochloride is widely used in scientific research due to its selective inhibition of the norepinephrine transporter. Some of its applications include:
Chemistry: Used as a standard compound in studies involving norepinephrine transporters.
Biology: Employed in research on neurotransmitter transport and regulation.
Medicine: Investigated for its potential effects on obesity, energy balance, and local analgesia.
Industry: Utilized in the development of new drugs targeting norepinephrine transporters
作用機序
Nisoxetine hydrochloride exerts its effects by selectively inhibiting the norepinephrine transporter. This inhibition prevents the reuptake of norepinephrine into presynaptic neurons, leading to increased levels of norepinephrine in the synaptic cleft. The molecular targets involved include the sodium-dependent noradrenaline transporter, dopamine transporter, and serotonin transporter .
類似化合物との比較
Similar Compounds
Some compounds similar to nisoxetine hydrochloride include:
Fluoxetine hydrochloride: A selective serotonin reuptake inhibitor.
Tomoxetine hydrochloride: A norepinephrine reuptake inhibitor.
Duloxetine hydrochloride: A serotonin-norepinephrine reuptake inhibitor.
Uniqueness
Nisoxetine hydrochloride is unique due to its high selectivity for the norepinephrine transporter, being about 1000-fold more potent in blocking norepinephrine uptake than serotonin and 400-fold more potent than dopamine. This high selectivity makes it a valuable tool in research focused on norepinephrine transport and related physiological processes .
特性
CAS番号 |
114446-54-7 |
|---|---|
分子式 |
C17H22ClNO2 |
分子量 |
307.8 g/mol |
IUPAC名 |
(3S)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H/t15-;/m0./s1 |
InChIキー |
LCEURBZEQJZUPV-RSAXXLAASA-N |
異性体SMILES |
CNCC[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |
正規SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


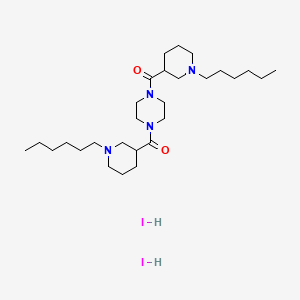

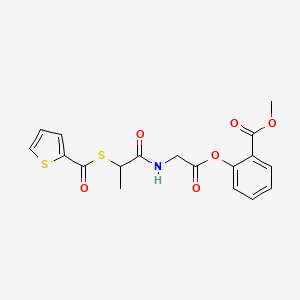
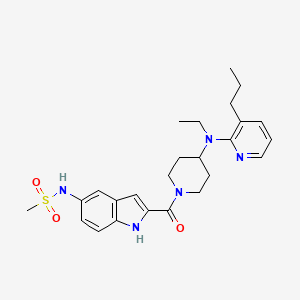
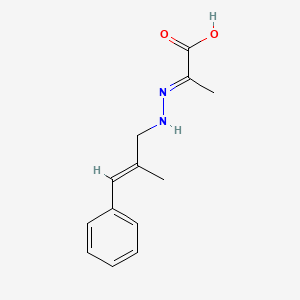
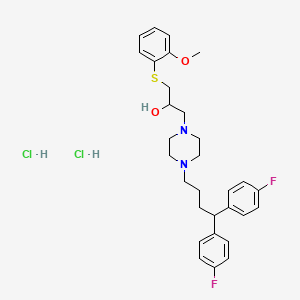

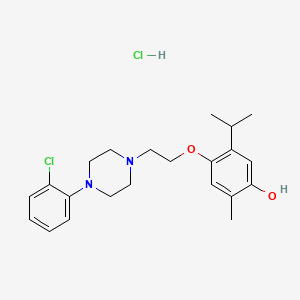
![(E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate](/img/structure/B12764136.png)
